molecular formula C13H13ClN2O2 B2764685 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1002249-52-6

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2764685
CAS RN: 1002249-52-6
M. Wt: 264.71
InChI Key: MPQAENDGYXOMCR-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a 2-chlorophenyl group at the 1-position and a propan-2-yl (or isopropyl) group at the 5-position. The 4-position of the pyrazole ring is attached to a carboxylic acid functional group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a common feature in many biologically active compounds . The chlorine atom on the phenyl ring, the isopropyl group, and the carboxylic acid group would all contribute to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound having acidic properties. The chlorine atom on the phenyl ring could also influence the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and crystallographic analysis of pyrazole derivatives. For instance, Kumarasinghe et al. (2009) explored the synthesis of a related compound, highlighting the importance of crystallographic analysis for unambiguous structure determination due to the regiospecific nature of these compounds (Kumarasinghe et al., 2009). Similarly, studies on compounds with slight modifications in the pyrazole structure have been conducted to understand their molecular geometry, vibrational frequencies, and theoretical calculations, indicating their potential for diverse applications (Alaşalvar et al., 2014).

Antimicrobial and Anticancer Activities

Several studies have synthesized novel pyrazole derivatives and evaluated their antimicrobial and anticancer potentials. For example, Hafez et al. (2016) synthesized novel pyrazole derivatives, showing higher anticancer activity compared to reference drugs and exhibiting good antimicrobial activity (Hafez et al., 2016). Another study by Ravula et al. (2016) reported on the synthesis of pyrazoline derivatives, highlighting their significant anti-inflammatory and antibacterial activities supported by molecular docking studies (Ravula et al., 2016).

Molecular Docking and Computational Studies

Computational and docking studies have become integral in understanding the interactions of pyrazole derivatives with biological targets. Viji et al. (2020) and Venil et al. (2021) have used molecular docking to predict the binding affinities of synthesized compounds, providing insights into their potential biological activities and mechanisms of action (Viji et al., 2020), (Venil et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

The future directions for this compound would likely involve further studies to explore its potential biological activities and applications. This could include in vitro and in vivo testing, as well as investigations into its mechanism of action .

properties

IUPAC Name

1-(2-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-15-16(12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAENDGYXOMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

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